molecular formula C7H14O6 B12714076 3-O-Methyl-Beta-D-Glucopyranose CAS No. 13224-95-8

3-O-Methyl-Beta-D-Glucopyranose

Cat. No.: B12714076
CAS No.: 13224-95-8
M. Wt: 194.18 g/mol
InChI Key: SCBBSJMAPKXHAH-BNWJMWRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Methyl-Beta-D-Glucopyranose: is a methylated derivative of glucose, specifically a glucose analogue where the hydroxyl group at the third carbon is replaced by a methoxy group. This compound is known for its role as a non-metabolizable glucose analogue, making it useful in various biochemical and physiological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-O-Methyl-Beta-D-Glucopyranose can be synthesized through chemical or enzymatic methods. The chemical synthesis typically involves the methylation of glucose using methyl iodide or methyl iodide-copper as the methylating agents . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the methylation process.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar principles as laboratory synthesis, scaled up for larger production volumes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-O-Methyl-Beta-D-Glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted glucopyranose derivatives.

Mechanism of Action

The mechanism of action of 3-O-Methyl-Beta-D-Glucopyranose involves its role as a glucose analogue. It is transported into cells via glucose transporters but is not metabolized, allowing researchers to study glucose transport without the confounding effects of glucose metabolism . This makes it particularly useful in studies of glucose transport kinetics and the regulation of glucose transporter proteins.

Comparison with Similar Compounds

Uniqueness: 3-O-Methyl-Beta-D-Glucopyranose is unique due to its specific substitution pattern, which makes it a valuable tool for studying glucose transport and metabolism without the interference of metabolic processes. Its non-metabolizable nature sets it apart from other glucose analogues, providing a clear advantage in certain experimental setups .

Properties

CAS No.

13224-95-8

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol

InChI

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7-/m1/s1

InChI Key

SCBBSJMAPKXHAH-BNWJMWRWSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1O)O)CO)O

Canonical SMILES

COC1C(C(OC(C1O)O)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.